

2-Bromo-5-fluoro-4-nitrophenol chemical properties and reactivity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-5-fluoro-4-nitrophenol

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An In-depth Technical Guide to **2-Bromo-5-fluoro-4-nitrophenol**

Introduction

2-Bromo-5-fluoro-4-nitrophenol is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. Its unique substitution pattern—featuring a hydroxyl group, a nitro group, and two different halogens—provides a versatile scaffold for the synthesis of more complex molecules.^[1] The interplay of the electron-donating hydroxyl group and the powerful electron-withdrawing nitro group, combined with the steric and electronic effects of the bromine and fluorine atoms, governs its reactivity and makes it a valuable intermediate.^{[1][2]} This guide offers a comprehensive overview of its chemical properties, reactivity, synthesis, and applications, providing field-proven insights for professionals in drug development and chemical research.

Chemical and Physical Properties

The fundamental properties of **2-Bromo-5-fluoro-4-nitrophenol** are summarized below. These predicted and observed characteristics are essential for planning reactions, purification, and storage.

Property	Value	Source
CAS Number	1369139-60-5	[1][3]
Molecular Formula	C ₆ H ₃ BrFNO ₃	[1][3]
Molecular Weight	236.00 g/mol	[1]
Appearance	Tiny crystals, Dirty lemon (hint of green)	[3]
Boiling Point	312.9 ± 42.0 °C (Predicted)	[3]
Density	1.965 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	4.67 ± 0.24 (Predicted)	[3]
Storage	Room temperature, sealed, dry	[1]

Spectroscopic Data Analysis

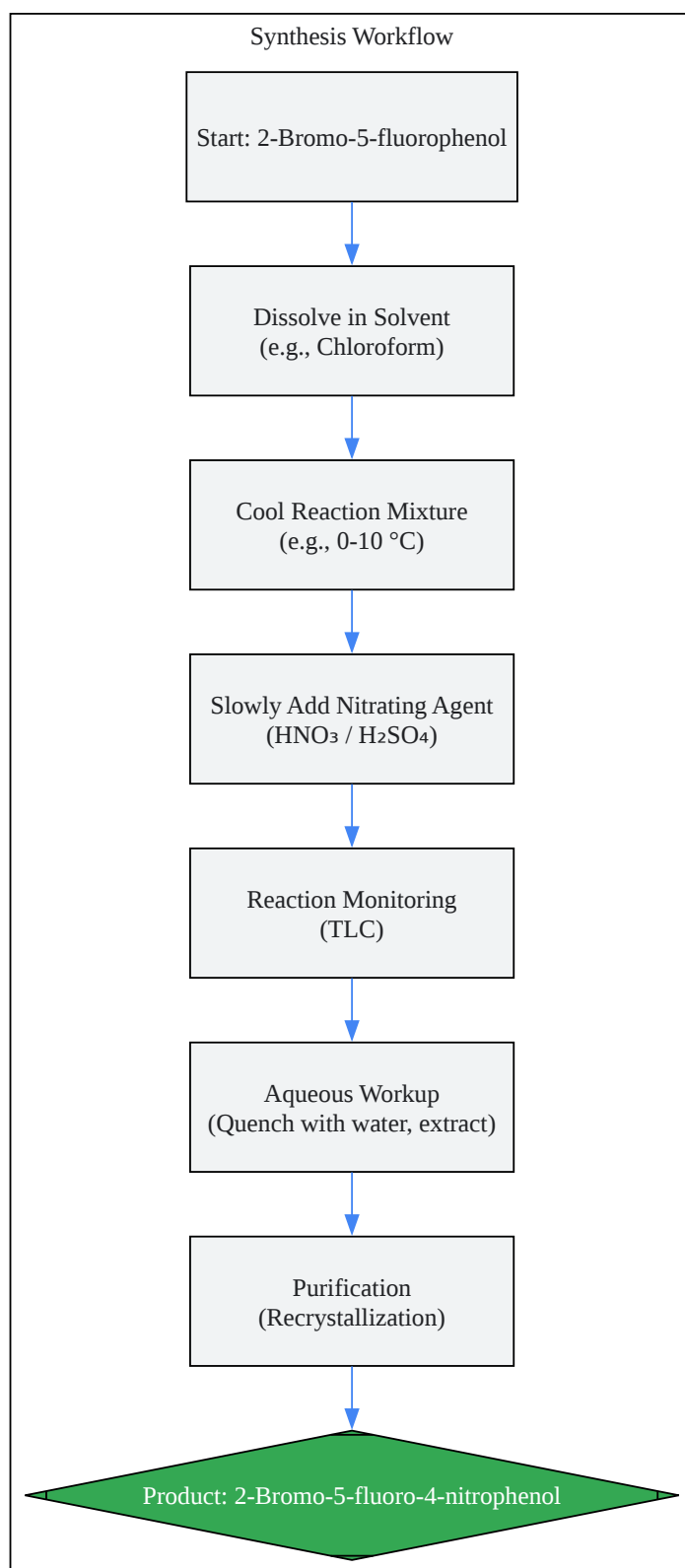
Structural elucidation and purity assessment rely on standard spectroscopic techniques. While specific spectra are proprietary, the expected data can be reliably predicted based on the molecule's structure.

- ¹H NMR (Proton NMR): The aromatic region would display two doublets, corresponding to the two aromatic protons. The proton ortho to the electron-withdrawing nitro group and fluorine would likely appear further downfield. The phenolic proton (-OH) would appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
- ¹³C NMR (Carbon NMR): Six distinct signals are expected in the aromatic region (approx. 110-160 ppm). The carbon atoms attached to the electronegative oxygen, nitro, and halogen groups will show characteristic shifts. The carbon bearing the hydroxyl group will be the most downfield, while the carbon attached to the nitro group will also be significantly deshielded.
- IR (Infrared) Spectroscopy: Key vibrational bands would confirm the presence of the functional groups.[4]
 - A broad peak around 3200-3500 cm⁻¹ for the O-H stretch of the phenol.

- Strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro group, typically around $1500\text{-}1550\text{ cm}^{-1}$ and $1300\text{-}1350\text{ cm}^{-1}$, respectively.
- C-Br, C-F, and C-O stretching vibrations in the fingerprint region ($< 1300\text{ cm}^{-1}$).
- MS (Mass Spectrometry): The mass spectrum would show a characteristic molecular ion peak (M^+). A key feature would be the isotopic pattern for bromine (^{79}Br and ^{81}Br are in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity (M^+ and $M+2$).^[5] High-resolution mass spectrometry (HRMS) could confirm the elemental composition $\text{C}_6\text{H}_3\text{BrFNO}_3$.^[5]

Synthesis of 2-Bromo-5-fluoro-4-nitrophenol

A primary route to this class of compounds involves the electrophilic nitration of a halogenated phenol precursor. The strong activating effect of the hydroxyl group directs the incoming nitro group, though the specific regioselectivity is influenced by the other substituents. A plausible synthesis starting from 2-bromo-5-fluorophenol is outlined below, adapted from methodologies for similar compounds.^[6]



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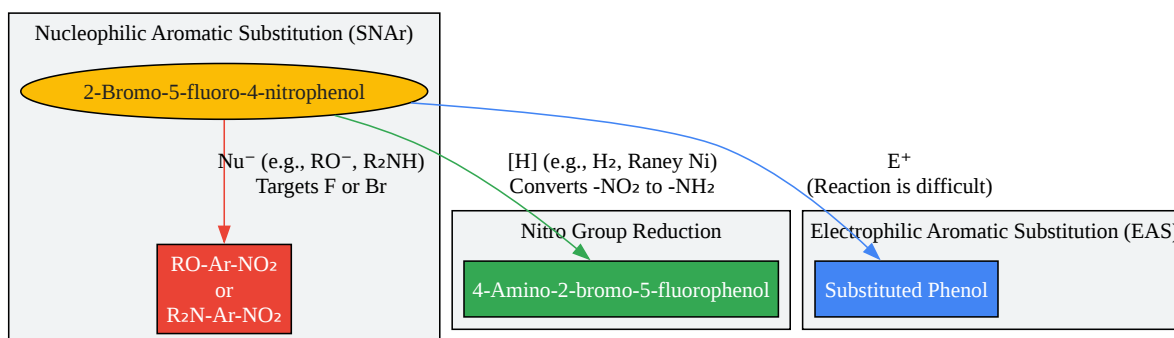
Caption: A generalized workflow for the synthesis of **2-Bromo-5-fluoro-4-nitrophenol**.

Experimental Protocol: Nitration

- **Preparation:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-bromo-5-fluorophenol (1 equivalent) in a suitable solvent like chloroform or glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.
- **Nitration:** Prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.5 equivalents) while cooling. Add this mixture dropwise to the stirred phenol solution, ensuring the internal temperature does not exceed 10 °C. The causality here is critical: sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO_2^+), which is necessary to react with the aromatic ring.^[7]
- **Reaction:** After the addition is complete, allow the reaction to stir at a low temperature for 1-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
- **Workup:** Once the starting material is consumed, slowly pour the reaction mixture over crushed ice. This quenches the reaction and precipitates the crude product.
- **Isolation & Purification:** Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **2-bromo-5-fluoro-4-nitrophenol**.

Reactivity and Key Reactions

The reactivity of the aromatic ring is dictated by the combined electronic effects of its substituents. The -OH group is a strongly activating ortho-, para-director, while the -NO₂ group is a strongly deactivating meta-director. The halogens (-F, -Br) are deactivating but ortho-, para-directing. This complex interplay opens up several key reaction pathways.



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Caption: Key reactivity pathways for **2-Bromo-5-fluoro-4-nitrophenol**.

A. Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group para to the fluorine atom and ortho to the bromine atom makes these positions highly susceptible to nucleophilic attack.^[8] This is the most synthetically valuable reaction for this molecule.

- Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon bearing a halogen, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The subsequent departure of the halide ion restores the aromaticity.^[8]
- Regioselectivity: Fluorine is generally a better leaving group than bromine in SNAr reactions due to the high electronegativity of the C-F bond, which makes the attached carbon more electrophilic.^{[8][9]} Therefore, nucleophilic attack preferentially occurs at the C-F position.
- Protocol (Ether Synthesis):
 - To a solution of **2-bromo-5-fluoro-4-nitrophenol** (1 eq.) in a polar aprotic solvent like DMF or DMSO, add a base such as K₂CO₃ (1.5 eq.).

- Add the desired alcohol or thiol nucleophile (1.2 eq.).
- Heat the mixture (e.g., 80-120 °C) and monitor by TLC.
- After completion, cool the reaction, add water, and extract with an organic solvent (e.g., ethyl acetate).
- Purify the product via column chromatography.

B. Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, a crucial transformation for introducing a key functional handle used in the synthesis of pharmaceuticals.^[2]^[10] This conversion dramatically alters the electronic properties of the ring, turning a strongly deactivated position into a strongly activated one.

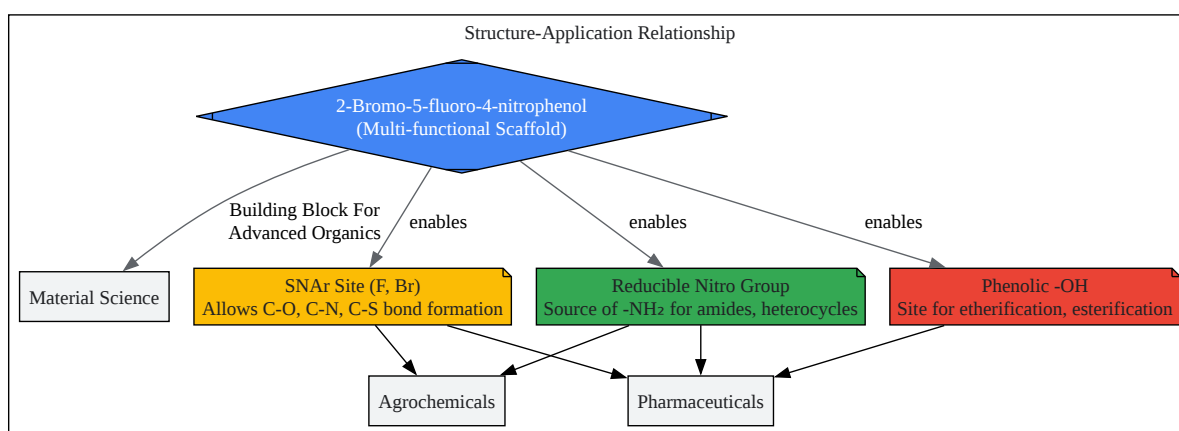
- Reagents: A variety of reducing agents can be employed. Catalytic hydrogenation (H₂ gas with a metal catalyst like Pd/C or Raney Nickel) is common.^[11] Chemical reductants like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media are also effective and can offer better chemoselectivity in complex molecules.^[11]
- Protocol (Catalytic Hydrogenation):
 - Dissolve **2-bromo-5-fluoro-4-nitrophenol** in a solvent such as ethanol or ethyl acetate.
 - Add a catalytic amount of Raney Nickel (to avoid dehalogenation which can occur with Pd/C).^[11]
 - Place the mixture in a hydrogenation apparatus and apply hydrogen gas pressure (e.g., 50 psi).
 - Stir vigorously at room temperature until hydrogen uptake ceases.
 - Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 2-amino-5-bromo-4-fluorophenol.

C. Electrophilic Aromatic Substitution (EAS)

Due to the presence of three deactivating groups (NO₂, Br, F), the aromatic ring is highly electron-deficient, making further electrophilic substitution very difficult.[12][13] Reactions like Friedel-Crafts alkylation or acylation are generally not feasible.[14] If forced under harsh conditions, the powerful ortho-, para-directing hydroxyl group would direct an incoming electrophile to the carbon between the -OH and -F groups, but yields would likely be low.

Applications in Research and Development

The true value of **2-Bromo-5-fluoro-4-nitrophenol** lies in its role as a versatile building block. [1] Its multiple reaction sites allow for the systematic elaboration of molecular complexity.



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Caption: The relationship between the compound's structural features and its applications.

- **Pharmaceuticals:** It is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] The ability to sequentially perform SNAr and nitro reduction allows for

the construction of complex heterocyclic systems and other scaffolds found in modern drug candidates.[\[2\]](#)[\[15\]](#)

- **Agrochemicals:** The compound is used in the development of new herbicides and pesticides. [\[1\]](#) The presence of halogens and a nitro group is a common feature in many biologically active molecules in this field.
- **Material Science:** It serves as a monomer or precursor for advanced organic materials where its specific electronic and physical properties can be exploited.[\[1\]](#)

Safety and Handling

2-Bromo-5-fluoro-4-nitrophenol is a hazardous substance and must be handled with appropriate precautions.

- **GHS Hazard Statements:**[\[16\]](#)[\[17\]](#)
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H332: Harmful if inhaled.
 - H335: May cause respiratory irritation.
- **Personal Protective Equipment (PPE):** Always handle this chemical inside a certified fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.[\[18\]](#)[\[19\]](#)
- **Handling:** Avoid creating dust.[\[20\]](#) Keep the container tightly closed in a dry, well-ventilated place.[\[18\]](#) It is incompatible with strong oxidizing agents and strong acids.[\[20\]](#)
- **First Aid:**
 - **Skin Contact:** Wash off immediately with plenty of soap and water.[\[18\]](#)[\[20\]](#)
 - **Eye Contact:** Rinse immediately with plenty of water for at least 15 minutes.[\[18\]](#)[\[20\]](#)

- Inhalation: Move the person to fresh air.[18][20]
- Ingestion: Rinse mouth with water. Do NOT induce vomiting.[18]
- In all cases of exposure, seek immediate medical attention.[20]
- Disposal: Dispose of waste material through a licensed professional waste disposal service in accordance with local regulations.[20]

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- To cite this document: BenchChem. [2-Bromo-5-fluoro-4-nitrophenol chemical properties and reactivity]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1375311#2-bromo-5-fluoro-4-nitrophenol-chemical-properties-and-reactivity]

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